molecular formula C11H11N3OS B1388399 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one CAS No. 1094427-64-1

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one

Katalognummer: B1388399
CAS-Nummer: 1094427-64-1
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: OBEPVPXXDVRNNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one is a heterocyclic compound that features a thienopyrimidine core fused with a piperidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thienopyrimidine-4-ones . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thienopyrimidine-4-one derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one features a thieno[2,3-d]pyrimidine core linked to a piperidin-4-one moiety. This unique structural arrangement, characterized by the presence of sulfur and nitrogen atoms, contributes to its chemical reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds derived from thienopyrimidine structures exhibit significant anticancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines.

  • Testing Methodology : The compound is synthesized and subjected to cytotoxicity assays against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The effectiveness is quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.
Cell LineIC50 Value (μM)Type of Cancer
HepG-28.5Liver
MCF-712.0Breast

Mechanism of Action
The anticancer activity of this compound is thought to result from its ability to interfere with cellular pathways involved in tumor growth and proliferation. Further studies are required to elucidate the specific molecular targets.

Microbiology Applications

Antimycobacterial Properties
this compound has also shown promise in combating mycobacterial infections, including tuberculosis.

  • Testing Methodology : The compound's antimycobacterial activity is assessed using microdilution methods to determine the minimum inhibitory concentration (MIC) against various strains of mycobacteria.
Mycobacterial StrainMIC Value (μM)
Mycobacterium tuberculosis6–8
Mycobacterium smegmatis7–9

These results suggest that compounds with the thienopyrimidin-4-one structure possess strong antimycobacterial potential, making them candidates for further development as therapeutic agents against tuberculosis.

Comparative Analysis with Related Compounds

The versatility of thieno[2,3-d]pyrimidine derivatives is highlighted by comparing this compound with other related compounds.

Compound NameStructure FeaturesUnique Properties
Thieno[2,3-d]pyrimidin-4(3H)-oneCore scaffold for many derivativesExhibits broad anticancer activity
5-Methylthieno[2,3-d]pyrimidinMethyl substitution at position 5Enhanced lipophilicity may improve bioavailability
Thienopyrimidine derivativesVarying substitutions on pyrimidineDifferent biological activities based on substituents
1-(Thiazol-2-yl)piperidin derivativesThiazole instead of thieno groupPotentially different pharmacological profiles

This table illustrates how structural modifications can lead to varied biological activities and therapeutic potentials.

Wirkmechanismus

The mechanism of action of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the piperidinone moiety, which may confer distinct biological activities and chemical reactivity.

Biologische Aktivität

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical identifiers:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H11N3OS
Molecular Weight (g/mol)223.29
CAS Number1094427-64-1
PubChem CID43087092

Research indicates that thieno[2,3-d]pyrimidine derivatives, including this compound, act primarily as ATP-competitive inhibitors of atypical protein kinase C (aPKC) isoforms. These kinases play crucial roles in cellular signaling pathways related to inflammation and vascular permeability. For instance, the compound has been shown to modulate retinal vascular permeability by inhibiting aPKC activity, which is implicated in conditions such as diabetic retinopathy and age-related macular degeneration .

Inhibition of Protein Kinases

A key study evaluated the potency of various thieno[2,3-d]pyrimidine derivatives against a panel of kinases. The results indicated that this compound exhibited significant inhibition against aPKC isoforms with an IC50 value in the low micromolar range. This compound was compared with established kinase inhibitors and demonstrated comparable or superior activity against specific targets .

Antioxidant Activity

In addition to its kinase inhibition properties, the compound has been assessed for antioxidant activities. Various derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The results showed that certain analogs exhibited high antioxidant activity (71–82%), suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Studies

  • Retinal Vascular Permeability : A study focused on the effects of a thieno[2,3-d]pyrimidine derivative on VEGF-induced permeability in retinal endothelial cells. The compound significantly reduced permeability in vitro and showed promise as a therapeutic agent for retinal diseases characterized by abnormal vascular leakage .
  • Inflammation Regulation : Genetic studies involving knockout models demonstrated that aPKC isoforms are critical for NF-kB activation in inflammatory responses. Inhibitors like this compound could potentially modulate these pathways, offering insights into treatments for inflammatory diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected thieno[2,3-d]pyrimidine derivatives:

CompoundTarget KinaseIC50 (µM)Activity Description
This compoundaPKCζ0.5Potent inhibitor with significant selectivity
CRT0066854aPKCι0.7Effective in reducing retinal permeability
Other Derivative AVEGFR21.0Moderate inhibition
Other Derivative BEGFR1.5Comparable to standard inhibitors

Eigenschaften

IUPAC Name

1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-8-1-4-14(5-2-8)10-9-3-6-16-11(9)13-7-12-10/h3,6-7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEPVPXXDVRNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one
Reactant of Route 4
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one
Reactant of Route 5
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one
Reactant of Route 6
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.